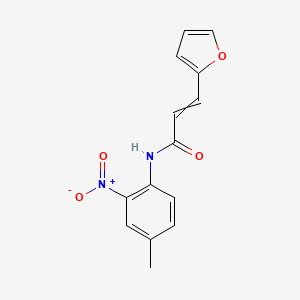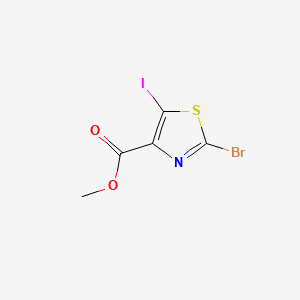
3,5-Dinitro-2-phenoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-2-phenoxybenzonitrile is an organic compound with the molecular formula C13H7N3O5. It is characterized by the presence of two nitro groups (-NO2) and a phenoxy group (-O-C6H5) attached to a benzonitrile core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-2-phenoxybenzonitrile typically involves the nitration of 2-phenoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of advanced techniques such as microwave-assisted synthesis can also be employed to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-2-phenoxybenzonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: 3,5-Diamino-2-phenoxybenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitro-2-phenoxybenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-phenoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the phenoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzonitrile: Lacks the phenoxy group, making it less versatile in terms of chemical reactivity.
2-Phenoxybenzonitrile: Lacks the nitro groups, resulting in different chemical and biological properties.
Uniqueness
3,5-Dinitro-2-phenoxybenzonitrile is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields.
Properties
Molecular Formula |
C13H7N3O5 |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
3,5-dinitro-2-phenoxybenzonitrile |
InChI |
InChI=1S/C13H7N3O5/c14-8-9-6-10(15(17)18)7-12(16(19)20)13(9)21-11-4-2-1-3-5-11/h1-7H |
InChI Key |
VLLWUOUMILCQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


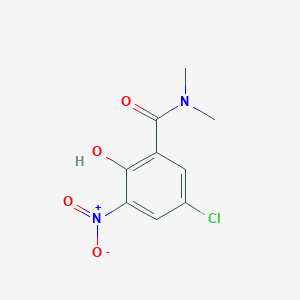
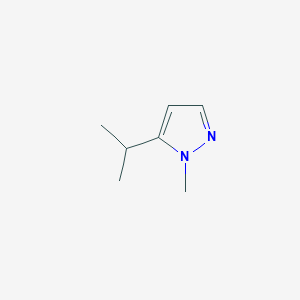
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate](/img/structure/B12466353.png)

![2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide](/img/structure/B12466358.png)
![5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12466364.png)
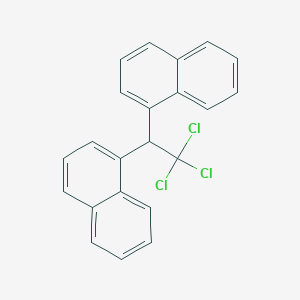

![6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]](/img/structure/B12466382.png)
![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)
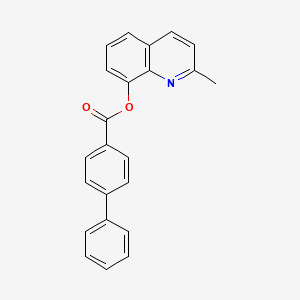
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12466417.png)
